Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate

Lipophilicity Drug Design Physicochemical Profiling

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8; synonym 1-N-Boc-4-fluoromethylpiperidine) is a Boc-protected, monofluoromethyl-substituted piperidine building block with molecular formula C₁₁H₂₀FNO₂ and a molecular weight of 217.28 g/mol. The compound belongs to the class of N-Boc-4-(halomethyl)piperidines, which serve as key intermediates in medicinal chemistry for introducing the 4-substituted piperidine motif into drug candidates.

Molecular Formula C11H20FNO2
Molecular Weight 217.284
CAS No. 259143-03-8
Cat. No. B2364215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(fluoromethyl)piperidine-1-carboxylate
CAS259143-03-8
Molecular FormulaC11H20FNO2
Molecular Weight217.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CF
InChIInChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
InChIKeyJPONZPZEVAZHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(Fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8): Procurement-Relevant Identity for Fluorinated Piperidine Building Blocks


Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8; synonym 1-N-Boc-4-fluoromethylpiperidine) is a Boc-protected, monofluoromethyl-substituted piperidine building block with molecular formula C₁₁H₂₀FNO₂ and a molecular weight of 217.28 g/mol [1]. The compound belongs to the class of N-Boc-4-(halomethyl)piperidines, which serve as key intermediates in medicinal chemistry for introducing the 4-substituted piperidine motif into drug candidates [2]. Its computed XLogP3 of 2.2 and topological polar surface area of 29.5 Ų position it as a moderately lipophilic scaffold with three hydrogen-bond acceptor sites, properties that directly influence its utility in fragment-based and lead-optimization programs [1].

Why 4-Halomethyl Piperidine Building Blocks Cannot Be Interchanged: The Procurement Case for Tert-Butyl 4-(Fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8)


The Boc-protected 4-(halomethyl)piperidine sub-class—encompassing fluoromethyl (CAS 259143-03-8), chloromethyl (CAS 479057-79-9), bromomethyl (CAS 158407-04-6), and hydroxymethyl (CAS 123855-51-6) analogs—exhibits substantial divergence in lipophilicity, hydrogen-bonding capacity, leaving-group reactivity, and metabolic stability that precludes casual interchange [1][2]. The fluorine atom introduces a unique combination of strong electron-withdrawing inductive effect and modest steric demand, which systematically lowers the pKa of the piperidine nitrogen relative to non-fluorinated parents while simultaneously modulating LogP in ways that cannot be replicated by chlorine, bromine, or hydroxyl substitution [2]. Moreover, the fluoromethyl group uniquely enables direct ¹⁸F radiolabeling for positron emission tomography (PET) tracer development, a capability absent in the chloro, bromo, and hydroxy analogs . These physicochemical and application-level differences mean that substituting one halomethyl analog for another will alter the pharmacokinetic profile, reactivity, and imaging potential of the downstream product—making compound-specific procurement decisions essential for reproducible research.

Quantitative Differentiation Evidence for Tert-Butyl 4-(Fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8) vs. Closest Structural Analogs


XLogP3 Lipophilicity Gradient Across 4-Halomethyl N-Boc-Piperidines: Fluoromethyl Occupies the Lowest Lipophilicity Slot

Among the three 4-halomethyl N-Boc-piperidine analogs with PubChem-computed XLogP3 values, tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (target) exhibits the lowest lipophilicity at 2.2, compared to 2.4 for the chloromethyl analog and 2.6 for the bromomethyl analog [1][2][3]. The logP trend (F < Cl < Br) is consistent with the atomic electronegativity and polarizability of the halogen substituents. Lower lipophilicity for the fluoromethyl derivative translates into higher aqueous solubility and reduced non-specific protein binding, which are favorable attributes in early drug discovery when polar surface area constraints are tight.

Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Count Differentiates Fluoromethyl from Chloromethyl and Bromomethyl Analogs

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate possesses three hydrogen-bond acceptor (HBA) sites (two from the carbamate moiety and one from the fluorine atom), whereas the chloromethyl and bromomethyl analogs each possess only two HBA sites (chlorine and bromine are not counted as hydrogen-bond acceptors by the Cactvs algorithm) [1][2][3]. This additional HBA capacity arises because fluorine, despite its low polarizability, retains sufficient electronegativity to engage in weak but stereospecific C–F···H–X interactions that are absent with Cl or Br. In fragment-based drug discovery, the extra HBA site can serve as an additional anchoring point for protein–ligand interactions or influence crystal packing and solubility.

Hydrogen Bonding Molecular Recognition Fragment-Based Drug Discovery

Synthetic Accessibility via Tosylate Displacement Route Delivers ~80% Yield, Outperforming the Alcohol Fluorination Route (51%)

Two principal synthetic routes to tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate have been reported in the Chinese chemical literature. Route 1, proceeding via direct fluorination of N-Boc-4-piperidinemethanol, gives a yield of approximately 51% . Route 2, which converts N-Boc-4-piperidinemethanol to the corresponding 4-tosyloxymethyl intermediate followed by fluoride displacement, delivers a substantially higher yield of approximately 80% . This 29-percentage-point yield advantage of the tosylate route (80% vs. 51%) is a critical procurement consideration, as it directly impacts the cost-per-gram and availability of high-purity material. The tosylate displacement strategy leverages the superior leaving-group ability of the tosylate relative to hydroxide, making it the industrially preferred method for bulk preparation.

Synthetic Chemistry Process Optimization Route Selection

Unique Capability for ¹⁸F Isotopic Radiolabeling Enables PET Tracer Development, Absent in Chloro, Bromo, and Hydroxy Analogs

The fluoromethyl group of tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (and its deprotected counterpart, 4-fluoromethylpiperidine) uniquely enables ¹⁸F isotopic radiolabeling for positron emission tomography (PET) applications. A literature example demonstrates the synthesis of [¹⁸F]FA-4, a PET radioligand targeting the high-affinity choline uptake system, via reaction of 4-[¹⁸F]fluoromethylpiperidine with 4-(α-bromoacetyl)-4'-(4-methylpiperidinylacetyl)biphenyl, followed by NaBH₄ reduction . The radiosynthesis achieved a specific activity of 5.6 GBq/μmol (end of synthesis), with a total synthesis time of 300 minutes and an overall decay-corrected radiochemical yield of 3.1 ± 0.6% . This ¹⁸F-labeling capability is fundamentally impossible with the chloromethyl, bromomethyl, or hydroxymethyl analogs, as ¹⁸F incorporation requires a fluoride-amenable precursor. The Boc-protected fluoromethyl piperidine thus serves dual roles as both a medicinal chemistry building block and a precursor for cold reference standards needed in PET tracer validation.

PET Imaging Radiotracer Chemistry ¹⁸F Radiochemistry

Fluoroalkyl Substitution Systematically Lowers Piperidine pKa Relative to Non-Fluorinated Parent Amines

A systematic study by Melnykov et al. (2022) profiled the physicochemical properties of fluoroalkyl-substituted saturated heterocyclic amines and demonstrated that the introduction of a fluoroalkyl group onto the piperidine ring produces a monotonic decrease in pKa(H) relative to the non-fluorinated parent amine [1]. While the study did not report individual pKa values for 4-fluoromethylpiperidine in the abstract, the general finding—that fluoroalkyl substitution reduces amine basicity in a manner proportional to the number of fluorine atoms and their proximity to the protonation center—applies directly to the target compound [1]. Lower basicity reduces the fraction of positively charged species at physiological pH, which in turn can decrease hERG channel affinity and mitigate cardiac toxicity risk. The chloromethyl and bromomethyl analogs, lacking the strong electron-withdrawing inductive effect of fluorine, are expected to retain higher basicity, though direct measured pKa comparisons for this specific series have not been published.

Basicity pKa Modulation hERG Liability

Fluorinated Piperidines Retain High Intrinsic Microsomal Stability Across the Class, Supporting the Fluoromethyl Analog's Metabolic Profile

In a companion systematic study of mono- and difluorinated saturated heterocyclic amines, Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a series of fluorinated azetidine, pyrrolidine, and piperidine derivatives and demonstrated that nearly all fluorinated compounds retained high metabolic stability, with the single exception of the 3,3-difluoroazetidine derivative [1]. The study established that monofluorination of the saturated heterocyclic amine scaffold does not introduce a metabolic liability [1]. By class-level extrapolation, tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate—once deprotected to 4-fluoromethylpiperidine—is expected to exhibit similarly favorable microsomal stability. In contrast, the chloromethyl analog carries a potential risk of glutathione conjugation and subsequent metabolic activation via the electrophilic chloromethyl carbon, while the bromomethyl analog poses an even greater alkylation risk due to the superior leaving-group ability of bromide.

Metabolic Stability Microsomal Clearance DMPK

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(Fluoromethyl)piperidine-1-carboxylate (CAS 259143-03-8)


PET Tracer Development: ¹⁸F-Labeled Piperidine Radiotracers for Neuroimaging

When developing ¹⁸F-labeled PET radioligands, tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate uniquely provides both the cold reference standard (after Boc deprotection) and, via nucleophilic ¹⁸F-fluoride substitution on a suitable precursor, the ¹⁸F-labeled imaging agent . The demonstrated specific activity of 5.6 GBq/μmol and synthesis time of 300 minutes are consistent with clinical PET tracer production requirements . Competing 4-halomethyl analogs (Cl, Br, OH) cannot serve this dual role, making the fluoromethyl derivative the mandatory procurement choice for any PET radiochemistry laboratory or imaging CRO.

Medicinal Chemistry Lead Optimization Requiring Low LogP and Controlled Basicity

For lead series where lipophilicity minimization is critical to avoid hERG blockade and improve solubility, the fluoromethyl analog's XLogP3 of 2.2—0.2 and 0.4 log units lower than the chloromethyl (2.4) and bromomethyl (2.6) analogs, respectively—makes it the optimal building block . Combined with the class-level evidence that fluoroalkyl substitution lowers piperidine pKa , the compound offers medicinal chemists a scaffold with both reduced lipophilicity and attenuated basicity relative to non-fluorinated and other halomethyl piperidines.

Fragment-Based Drug Discovery Exploiting Additional Fluorine Hydrogen-Bond Acceptor Capacity

In fragment-based screening campaigns, the three hydrogen-bond acceptor sites of the fluoromethyl analog (vs. two for Cl and Br analogs) provide an additional polar interaction anchor for protein target engagement . This extra HBA site, attributable to the fluorine atom, is valued in fragment library design because it increases the probability of detecting weak but specific binding interactions during primary SPR or NMR screens, without adding the metabolic instability risks associated with hydroxyl-containing fragments (e.g., the hydroxymethyl analog, which is susceptible to Phase II conjugation).

Bulk Intermediate Procurement: Supplier Route Verification for Cost-Controlled Scale-Up

Procurement professionals sourcing multigram to kilogram quantities should verify that the supplier uses the high-yield tosylate displacement route (Route 2, ~80% yield) rather than the direct alcohol fluorination route (Route 1, ~51% yield) . The yield difference represents a potential ~57% cost reduction on raw materials per unit mass of product. Requesting a Certificate of Analysis (CoA) that includes residual tosylate levels and GC/HPLC purity ≥95% ensures that the premium paid for Route 2 material is justified by quality metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.